4-Chloro-5-iodo-2-methoxyaniline
Overview
Description
“4-Chloro-5-iodo-2-methoxyaniline” is a chemical compound with the CAS Number: 1508278-49-6 . It has a molecular weight of 283.5 and its IUPAC name is 4-chloro-5-iodo-2-methoxyaniline .
Molecular Structure Analysis
The InChI code for “4-Chloro-5-iodo-2-methoxyaniline” is 1S/C7H7ClINO/c1-11-7-2-4 (8)5 (9)3-6 (7)10/h2-3H,10H2,1H3
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
Scientific Research Applications
Supramolecular Chemistry
A study by Dey & Desiraju (2004) highlighted the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups by comparing the crystal structures of some 4-phenoxyanilines, showing isostructural similarities and differences based on conditional isomorphism Dey & Desiraju, 2004.
Fluorescent Crystal Studies
Research by Tsuchimoto et al. (2016) focused on the preparation and structural as well as luminescence properties investigation of N-(3,5-dihalogenosalicylidene)-2-methoxyaniline crystals, highlighting the impact of halogen substitution on fluorescence intensity and crystal structure Tsuchimoto et al., 2016.
Synthesis Methodologies
Lei Zhao, Fei Lei, and Yuping Guo (2017) described the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, showcasing the utility of 4-chloro-5-iodo-2-methoxyaniline in producing complex organic compounds Zhao, Lei, & Guo, 2017.
Environmental Science
Chaturvedi and Katoch (2020) evaluated the Fenton-like oxidation for degrading methoxyanilines in wastewater, demonstrating the importance of such compounds in environmental remediation and pollution control Chaturvedi & Katoch, 2020.
Organic Synthesis
Wolfe and Buchwald (2003) discussed palladium-catalyzed amination of aryl halides and aryl triflates, which can involve compounds like 4-chloro-5-iodo-2-methoxyaniline as intermediates in complex organic synthesis processes Wolfe & Buchwald, 2003.
Material Science
Ayesha Kausar (2018) reported on the development of a polyurethane/poly(2-chloro-5-methoxyaniline) blend and nanocomposite system for corrosion protection, illustrating the application of such compounds in creating advanced materials with specific functionalities Kausar, 2018.
Safety And Hazards
The safety information for “4-Chloro-5-iodo-2-methoxyaniline” includes several hazard statements: H302, H315, H319, H335 . These represent various hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P280, P305+351+338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+351+338) .
properties
IUPAC Name |
4-chloro-5-iodo-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVPMCPZPHTTHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-2-methoxyaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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